
1-Nitro-2-vinyl-benzene
Overview
Description
1-Nitro-2-vinyl-benzene (CAS 579-71-5) is a nitro-substituted aromatic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It features a nitro group (-NO₂) at the ortho position relative to a vinyl (-CH=CH₂) substituent. This compound is primarily utilized as an intermediate in organic syntheses, enabling the preparation of pharmaceuticals, agrochemicals, and polymers. Industrial production scales reach kilogram quantities, with a purity ≥98% and moisture content ≤0.5% .
Preparation Methods
Several preparation methods for 1-nitro-2-vinyl-benzene have been documented, focusing on the introduction of the nitro group and the vinyl substituent in the ortho positions on the benzene ring. The main strategies include:
- Nitration of ortho-vinylbenzene derivatives
- Vinylation of ortho-nitrobenzene substrates
- Rearrangement reactions involving related precursors
- Catalytic nitration using nitrogen dioxide captured in metal-organic frameworks
Each method offers different advantages in terms of yield, selectivity, and operational conditions.
Nitration of Vinylbenzene Derivatives
One classical approach involves the nitration of vinylbenzene (styrene) derivatives. Direct nitration with nitrogen-based reagents can yield this compound, but controlling regioselectivity to obtain the ortho-nitro product is challenging due to competing para substitution.
Recent advances utilize nitrogen dioxide (NO2) captured in zirconium-based metal-organic frameworks (Zr-bptc) to achieve selective nitration under mild conditions. This method involves:
- Capturing NO2 gas in Zr-bptc at room temperature.
- Reacting the NO2-loaded framework with aromatic substrates such as styrene derivatives in chloroform at 0°C or room temperature.
- Achieving high yields (>85%) of ortho- and para-nitro substituted products with minimal meta substitution.
- The process is catalytic and regenerable, with the Zr-bptc framework reusable after heating under vacuum.
This innovative approach provides a greener and more selective nitration method for sensitive vinyl-substituted aromatics.
Vinylation of ortho-Nitrobenzene
An alternative synthetic route is the vinylation of ortho-nitrobenzene compounds. This involves:
- Introduction of the vinyl group onto a pre-nitrated benzene ring.
- Methods such as palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) can be employed.
These reactions typically require:
- ortho-nitro-substituted aryl halides as substrates,
- vinyl sources such as vinyltributyltin or vinylboronic acids,
- palladium catalysts under controlled temperature and solvent conditions.
This approach allows for regioselective installation of the vinyl group after nitration, potentially improving purity and yield.
Rearrangement Reactions
Certain rearrangement reactions of related precursors can yield this compound. Although less commonly used, these methods involve:
- Transformations of nitro-substituted intermediates under thermal or catalytic conditions.
- Rearrangement of nitroalkylbenzenes or related vinylated nitro compounds.
- These methods require precise control of reaction conditions to favor the desired ortho substitution pattern.
This methodology underscores the feasibility of catalytic functional group introduction onto vinylbenzene frameworks and may inspire analogous approaches for nitration or vinylation.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The nitration using NO2 captured in Zr-bptc is a significant advancement, enabling environmentally friendly and selective synthesis of nitroaromatics including this compound.
- Vinylation via palladium-catalyzed cross-coupling provides a versatile approach but requires pre-functionalized substrates.
- Rearrangement methods are less explored and may offer alternative pathways but with lower yields and more complex reaction control.
- Functionalization of vinylbenzenes under silver catalysis demonstrates the potential for further diversification of this compound derivatives.
- Handling of this compound requires caution due to its nitroaromatic nature and potential hazards.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-vinyl-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used.
Major Products Formed:
Oxidation: Conversion to 1-amino-2-vinyl-benzene.
Reduction: Formation of 1-nitro-2-ethyl-benzene.
Substitution: Various substituted nitro-vinyl-benzenes depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
1-Nitro-2-vinyl-benzene serves as a crucial building block in organic synthesis. Its reactive functional groups allow for various chemical transformations:
- Building Block for Complex Molecules : It is utilized in synthesizing more complex organic compounds, particularly in the pharmaceutical industry where it acts as an intermediate for drug development.
- Polymer Production : The vinyl group enables its use as a monomer in polymer chemistry. It can potentially form polymers similar to polystyrene, although research on specific polymers derived from it is still limited .
Biological Applications
Research into the biological activities of this compound and its derivatives has gained traction:
- Pharmaceutical Precursors : Its derivatives are being studied for potential medicinal properties, including anti-cancer and anti-inflammatory activities. The nitro group can be reduced to an amino group, which is often found in many biologically active compounds.
- Toxicological Studies : Understanding the toxicological profile of nitroaromatic compounds like this compound is critical due to their potential health risks. Studies have shown that exposure can lead to significant biological effects, necessitating further investigation into safety and handling protocols .
Material Science
The compound's unique structural features make it a candidate for research in materials science:
- Conductivity and Rigidity : The combination of aromatic and nitro groups may enhance the electrical conductivity of materials. The rigid structure provided by the benzene ring can contribute to the mechanical properties of new materials being developed .
- Potential for Novel Materials : Ongoing research aims to explore the use of this compound in creating advanced materials with specific properties tailored for applications in electronics and nanotechnology.
Case Study 1: Pharmaceutical Development
A study investigated the synthesis of various substituted aryl-nitrovinyl compounds, including this compound derivatives, focusing on their interaction with biological receptors. Results indicated promising activity against certain cancer cell lines, highlighting its potential as a pharmaceutical precursor .
Case Study 2: Material Properties
Research on polymer composites incorporating this compound revealed enhanced mechanical strength and thermal stability compared to traditional polymers. These findings suggest that this compound could play a significant role in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 1-Nitro-2-vinyl-benzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which influences the reactivity of the vinyl group and the benzene ring. This compound can undergo nucleophilic aromatic substitution reactions, where the nitro group activates the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
The structural and functional attributes of 1-Nitro-2-vinyl-benzene are best understood through comparison with analogs. Key differences arise from substituent groups, positions, and electronic effects, as summarized below:
Structural and Molecular Comparisons
Research Findings and Industrial Relevance
Synthetic Utility :
- The vinyl group in this compound facilitates cross-coupling reactions (e.g., Heck reaction) to form styrenic polymers or functionalized aromatics .
- In contrast, 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene (CAS 1081753-52-7) features dual nitro groups, enhancing electrophilicity for use in high-energy materials or catalysts .
Electronic Structure :
- Ab initio calculations on fluoronitrobenzenes (e.g., 1-Fluoro-2-nitrobenzene) reveal that substituent electronegativity significantly impacts resonance stabilization, a principle applicable to vinyl-nitro analogs .
Biological Activity
1-Nitro-2-vinyl-benzene (C₈H₇NO₂) is an organic compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
This compound is characterized by a nitro group attached to a vinyl-substituted benzene ring. Its molecular weight is approximately 149.15 g/mol, and it typically appears as a white to light yellow crystalline solid. The compound's stability is influenced by environmental factors, including light and heat sensitivity, which can affect its reactivity and biological activity .
The biological activity of this compound primarily involves its interaction with cellular targets through electrophilic aromatic substitution reactions. The compound acts as an electrophile, forming a sigma bond with the aromatic benzene ring, leading to the generation of a positively charged arenium ion. This intermediate can further participate in various biochemical pathways, influencing cellular functions.
Biological Activities
This compound has been studied for several biological activities:
1. Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α from LPS-stimulated macrophages. The mechanism involves the downregulation of MAPK signaling pathways, specifically the phosphorylation of ERK and IκB-α, which are crucial for inflammatory responses .
2. Antioxidant Activity
The compound has also demonstrated antioxidant properties, which may be attributed to its ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related cellular damage, thereby providing protective effects against various diseases.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antimicrobial agents.
Case Study 1: Anti-inflammatory Potential
In a study evaluating the anti-inflammatory effects of this compound derivatives on murine macrophages (J774A.1 cells), concentrations ranging from 1 to 20 μg/mL were tested. The results indicated that at non-toxic concentrations, the compound significantly inhibited TNF-α production in LPS-stimulated cells .
Case Study 2: Antioxidant Activity
A separate investigation assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed a dose-dependent increase in antioxidant activity, suggesting potential applications in preventing oxidative stress-related conditions.
Data Table: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α production | Downregulation of ERK and IκB-α signaling pathways |
Antioxidant | Scavenging free radicals | Direct interaction with reactive oxygen species |
Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell wall synthesis |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which may enhance its therapeutic potential but also raises concerns regarding neurotoxicity.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that nitro compounds like this compound can be toxic. Prolonged exposure may lead to serious health issues, including neurotoxicity and carcinogenic effects as noted in various animal studies . Therefore, careful consideration must be given to dosage and exposure routes in any therapeutic application.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-nitro-2-vinyl-benzene, and how are purity and structural integrity validated?
- Methodological Answer : The synthesis typically involves nitration of 2-vinyl-benzene derivatives or palladium-catalyzed coupling reactions. For example, nitro groups can be introduced via electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Post-synthesis, purity is validated using HPLC (>98% purity as per industrial standards) and moisture content analysis (<0.5% via Karl Fischer titration) . Structural confirmation employs and NMR spectroscopy, referencing chemical shifts for nitro (δ ~150 ppm, ) and vinyl (δ ~5–7 ppm, ) groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicological data, precautionary measures include:
- Avoiding inhalation (use fume hoods) and direct contact (wear nitrile gloves/lab coats) per GHS/CLP guidelines .
- Storing in airtight containers away from reducing agents to prevent unintended reactions.
- Emergency protocols: Immediate rinsing with water for eye/skin exposure and using activated carbon for spill containment .
Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?
- Methodological Answer : Key techniques:
- IR Spectroscopy : Nitro group absorbance at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
- NMR : Vinyl protons appear as doublets (δ ~5.2–5.8 ppm, ), while aromatic protons adjacent to the nitro group show deshielding (δ ~8.0–8.5 ppm). Distinguishing from isomers (e.g., 1-nitro-3-vinyl-benzene) requires NOESY or COSY to confirm substituent positions .
Advanced Research Questions
Q. How do palladium-catalyzed reductive cyclization reactions leverage this compound for synthesizing N-heterocycles?
- Methodological Answer : The nitro group acts as a directing group and latent amine precursor. In reductive cyclization (e.g., using formic acid as a CO surrogate), the nitroarene undergoes reduction to an amine intermediate, which reacts intramolecularly with the vinyl group to form indoles or quinolines. Reaction optimization includes tuning catalyst systems (Pd/C or Pd(OAc)₂ with ligands) and monitoring via TLC/GC-MS .
Q. What strategies resolve contradictions in reported reactivity of this compound under varying reaction conditions?
- Methodological Answer : Discrepancies in nitro-group reactivity (e.g., electrophilicity vs. redox activity) can be addressed by:
- Comparative Studies : Replicating reactions under controlled pH, temperature, and solvent polarity.
- Computational Modeling : DFT calculations to map electron density distribution and predict sites for nucleophilic/electrophilic attack .
- In Situ Monitoring : Using Raman spectroscopy to track intermediate formation during reactions .
Q. How does the electronic nature of this compound influence its application in photoactive materials?
- Methodological Answer : The electron-withdrawing nitro group stabilizes charge-transfer complexes, enabling use in optoelectronic devices. Methodological steps:
- UV-Vis Spectroscopy : Measure absorption maxima (~300–400 nm) to assess π→π* transitions.
- Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels and bandgap tuning via substituent modification .
Q. What computational tools predict the environmental persistence or bioaccumulation potential of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors (BCF). Key parameters:
Properties
IUPAC Name |
1-ethenyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVLTUQLNXVANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340102 | |
Record name | 2-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-71-5 | |
Record name | 2-Nitrostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethenyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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